molecular formula C25H23N3O3S2 B2811957 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 905676-16-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2811957
CAS No.: 905676-16-6
M. Wt: 477.6
InChI Key: TZBVIAZRZFQYGE-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dihydroisoquinoline moiety with a benzo[d]thiazole unit, linked through a sulfonyl group and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler cyclization of an appropriate phenethylamine derivative.

    Introduction of the sulfonyl group: Sulfonylation of the dihydroisoquinoline intermediate using sulfonyl chlorides under basic conditions.

    Coupling with benzo[d]thiazole: The final step involves the coupling of the sulfonylated dihydroisoquinoline with 5,7-dimethylbenzo[d]thiazole-2-amine using standard amide bond formation techniques, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety would yield isoquinoline derivatives, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl and benzamide functionalities.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is unique due to its combination of dihydroisoquinoline and benzo[d]thiazole units, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-13-17(2)23-22(14-16)26-25(32-23)27-24(29)19-7-9-21(10-8-19)33(30,31)28-12-11-18-5-3-4-6-20(18)15-28/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVIAZRZFQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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